N-(2-benzoyl-4-methylphenyl)-2-[4-(ethanesulfonyl)phenyl]acetamide
Description
N-(2-benzoyl-4-methylphenyl)-2-[4-(ethanesulfonyl)phenyl]acetamide (EN300-783590) is a synthetic acetamide derivative characterized by a benzoyl group at the 2-position of a 4-methylphenyl ring and an ethanesulfonyl-substituted phenylacetamide moiety. Its structure combines aromatic, sulfonyl, and amide functionalities, which are common in pharmacologically active compounds targeting inflammation, pain, or enzymatic pathways .
Properties
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-2-(4-ethylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4S/c1-3-30(28,29)20-12-10-18(11-13-20)16-23(26)25-22-14-9-17(2)15-21(22)24(27)19-7-5-4-6-8-19/h4-15H,3,16H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCDXAHNUYWXEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)C)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-benzoyl-4-methylphenyl)-2-[4-(ethanesulfonyl)phenyl]acetamide (CAS Number: 941972-15-2) is a compound that has garnered attention for its potential biological activities, particularly in the realms of anti-cancer and anticonvulsant effects. This article synthesizes available research findings, including structure-activity relationships (SAR), biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C24H23NO4S, indicating a complex structure that may influence its biological interactions. The compound features a benzoyl group, a sulfonyl phenyl moiety, and an acetamide functional group, which are critical for its activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines. For instance, the compound exhibited an IC50 value indicating potent anti-proliferative effects comparable to established chemotherapeutic agents. The presence of electron-donating groups in the structure enhances its activity by stabilizing reactive intermediates formed during metabolic processes.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Anticonvulsant Activity
In addition to anticancer properties, this compound has been evaluated for anticonvulsant effects. Studies involving animal models indicated that the compound could significantly reduce seizure activity in both the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. The mechanism appears to involve modulation of neurotransmitter systems, particularly enhancing GABAergic activity.
Table 2: Anticonvulsant Activity Results
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the substituents on the phenyl rings significantly affect biological activity. Compounds with methyl or ethyl groups at specific positions exhibited enhanced potency compared to those with halogen substitutions. This suggests that steric and electronic properties play crucial roles in determining efficacy.
Case Studies and Experimental Findings
- Study on Antitumor Mechanisms : A comprehensive study investigated the molecular mechanisms underlying the anticancer effects of this compound. It was found that this compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of Bcl-2 expression, leading to increased cell death rates in treated cultures .
- Anticonvulsant Efficacy : Another notable research focused on the anticonvulsant properties, where various dosages were tested in rodent models. The results showed a dose-dependent reduction in seizure frequency and duration, with a significant safety profile observed during toxicity assessments .
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures often exhibit antimicrobial and anti-inflammatory properties. The specific interactions of this compound with biological systems are primarily influenced by its functional groups, particularly the sulfonyl moiety, which may interact with various enzymes involved in inflammatory pathways .
Potential Therapeutic Applications
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Anti-inflammatory Agents :
- The compound's ability to inhibit inflammatory pathways makes it a candidate for developing new anti-inflammatory drugs. Studies have shown that structural analogs can effectively reduce inflammation in various models .
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Antimicrobial Activity :
- Similar compounds have demonstrated efficacy against a range of bacterial and fungal pathogens. The presence of the benzoyl group enhances its interaction with microbial targets, potentially leading to new antimicrobial therapies .
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Cancer Research :
- Preliminary studies suggest that compounds in this class may exhibit cytotoxic effects on cancer cells. The mechanism may involve the inhibition of specific pathways critical for tumor growth and survival .
Synthesis and Interaction Studies
The synthesis of N-(2-benzoyl-4-methylphenyl)-2-[4-(ethanesulfonyl)phenyl]acetamide typically involves several key steps under controlled conditions to optimize yield and purity. Interaction studies are essential for understanding how this compound interacts with biological systems, focusing on:
- Enzyme Inhibition : Investigating how the compound affects enzyme activities related to inflammation and microbial resistance.
- Binding Affinity : Assessing how well the compound binds to specific biological targets compared to existing drugs.
Case Study 1: Anti-inflammatory Effects
In a study published in a pharmacological journal, researchers investigated the anti-inflammatory effects of this compound in animal models. The results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings demonstrated that the compound exhibited notable antibacterial activity, providing a basis for further development as an antimicrobial agent .
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison
Key Observations:
Sulfonamide Substitutions: The ethanesulfonyl group in the target compound is simpler than the morpholine- or piperazine-sulfonamide moieties in analogs (e.g., compounds 5i and 37). These bulkier substituents may enhance binding to enzymes like COX-2 or viral proteases but reduce metabolic stability .
Acetamide Linker Modifications: The target’s unmodified acetamide contrasts with phenylamino (5i) or phenoxy () variants, which may alter hydrogen-bonding interactions with biological targets. For instance, phenylamino groups in 5i–5o were critical for anti-COVID-19 activity .
Aromatic Substituents: The 2-benzoyl-4-methylphenyl group in the target is unique among the analogs. Similar benzoyl-containing compounds (e.g., ) exhibit activity in thiazolidinone-based systems, suggesting the target may interact with redox or inflammatory pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
